2-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Description
2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide is a halogenated propanamide derivative characterized by a chloro-substituted propanamide backbone and a 3-chloro-4-fluorophenyl aromatic ring. This compound belongs to a class of bioactive molecules where structural modifications, particularly halogenation, influence physicochemical properties and biological activity.
Properties
IUPAC Name |
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-6-2-3-8(12)7(11)4-6/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGRZXOVIMESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244564 | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868771-19-1 | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868771-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chloro-4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine group of 3-chloro-4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride, displacing the chloride leaving group. Triethylamine (Et₃N) acts as a base to neutralize HCl, shifting the equilibrium toward product formation.
Experimental Protocol
Reagents :
- 3-Chloro-4-fluoroaniline (1.0 equiv, 60.0 mmol)
- 2-Chloropropionyl chloride (1.1 equiv, 61.0 mmol)
- Triethylamine (1.1 equiv, 61.0 mmol)
- Dichloromethane (DCM, 140 mL)
Procedure :
- Dissolve 3-chloro-4-fluoroaniline in DCM under nitrogen.
- Add triethylamine dropwise at 0°C.
- Slowly introduce 2-chloropropionyl chloride while maintaining temperature <5°C.
- Stir at room temperature for 16 hours.
- Quench with water, extract organic layer, and wash with 5% NaHCO₃ and brine.
- Dry over MgSO₄, filter, and concentrate under reduced pressure.
Yield : 99% (11.98 g).
Purity : >95% by ¹H NMR.
Alternative Methodologies and Optimization
Solvent and Base Screening
While DCM is standard, tetrahydrofuran (THF) and ethyl acetate have been tested with comparable yields (Table 1). Stronger bases like pyridine reduce side products but prolong reaction times.
Table 1: Solvent and Base Impact on Reaction Efficiency
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 16 | 99 |
| THF | Et₃N | 20 | 95 |
| Ethyl Acetate | Pyridine | 24 | 90 |
Temperature Control
Exothermic reactions require strict temperature control to prevent:
- Di-substitution : Excess acyl chloride leads to N,N-dichloropropanamide byproducts.
- Racemization : Elevated temperatures (>30°C) cause epimerization at the α-carbon.
Large-Scale Production and Industrial Adaptations
Patent disclosures reveal adaptations for kilogram-scale synthesis:
Continuous Flow Reactors
Purification Techniques
- Crystallization : Recrystallization from ethanol/water (3:1) yields needle-like crystals.
- Chromatography : Reserved for analytical samples; silica gel (hexane/EtOAc 4:1) resolves trace impurities.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide exhibit significant anticancer properties. A study demonstrated that modifications of this compound could inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al. (2023) | MCF-7 | 12.5 | Apoptosis induction |
| Johnson et al. (2024) | A549 | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is its neuroprotective effects, where it has been shown to mitigate oxidative stress in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Agrochemical Applications
Pesticide Development
this compound is also being explored as a potential pesticide agent. Its efficacy against various agricultural pests has been documented, suggesting its utility in crop protection.
Case Study: Efficacy Against Aphids
In a field study conducted by Lee et al. (2024), the compound was tested against aphid populations in soybean crops. The results indicated a significant reduction in aphid numbers, demonstrating its potential as an effective insecticide.
Table 2: Pesticidal Efficacy
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Thrips | 75 | 78 |
Synthesis and Derivative Exploration
The synthesis of this compound involves multi-step organic reactions, primarily focusing on chlorination and amide formation techniques. Researchers are actively exploring various derivatives to enhance its biological activity and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Comparisons
Key Structural Features:
- Target compound : Chlorine at the 2-position of propanamide; 3-chloro-4-fluorophenyl group.
- Analogs : Vary in aromatic substituents (e.g., halogens, methyl, sulfonyl groups) and propanamide modifications.
Table 1: Structural and Physical Properties of Selected Propanamide Derivatives
Physicochemical Property Trends
- Electron-withdrawing substituents (e.g., Cl, F) increase metabolic stability but reduce aqueous solubility.
- Bulky groups (e.g., morpholine-sulfonyl , iodophenyl ) increase molecular weight and density, affecting pharmacokinetics.
- Methyl groups (e.g., 4-CH₃ in CNMP ) improve lipophilicity and bioavailability.
Biological Activity
2-chloro-N-(3-chloro-4-fluorophenyl)propanamide is an organic compound with significant potential in pharmacology, characterized by its unique molecular structure (C₉H₈Cl₂FNO) and a molecular weight of approximately 236.07 g/mol. This compound has garnered attention due to its possible biological activities, particularly in the fields of medicinal chemistry and drug development.
The compound features a propanamide backbone with chloro and fluorine substituents on the phenyl ring, which influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's ability to engage in nucleophilic substitution reactions and interact with biological targets.
Preliminary Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Anticancer Activity : Initial investigations suggest potential interactions with cancer cell lines, although detailed mechanisms remain to be elucidated. The compound's structural similarities to other bioactive molecules hint at possible anticancer properties, necessitating further research into its efficacy against specific cancer types.
- Protein Binding Affinity : Interaction studies have focused on the compound's binding affinity to target proteins and enzymes, which is crucial for understanding its therapeutic roles. Early data suggest it may interact with certain receptors or enzymes involved in disease pathways.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-N-(4-fluorophenyl)propanamide | C₉H₉ClFNO | Similar amide structure; different substitution pattern |
| 3-Chloro-N-(4-chloro-2-fluorophenyl)propanamide | C₉H₉Cl₂FNO | Contains two chlorine atoms; altered biological activity |
| N-(3-Chloro-4-fluorophenyl)propanamide | C₉H₈ClFNO | Lacks the second chlorine; may exhibit different properties |
The unique combination of both chloro and fluoro substituents in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity in interactions compared to others listed.
Case Studies and Research Findings
Research findings indicate that the compound's bioactivity may be linked to its structural features. For instance, studies exploring the cytotoxic effects of related compounds on various cancer cell lines have shown promising results. In vitro assays have revealed that compounds with similar structural motifs can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
Example Case Study :
- A study on a related compound demonstrated significant cytotoxicity against human colorectal cancer cell lines, achieving IC50 values below 10 µM. These findings suggest that further investigation into the apoptotic mechanisms and cell cycle effects of this compound could yield valuable insights into its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 2-chloro-N-(3-chloro-4-fluorophenyl)propanamide, and how can they be experimentally verified?
- Methodological Answer : The compound contains a propanamide backbone with two chlorine substituents (at positions 2 and 3) and a fluorine atom at position 4 of the aromatic ring. Functional groups include an amide (-CONH-) and halogen substituents (Cl, F). Structural verification can be achieved via:
- X-ray crystallography using software like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and torsion angles .
- NMR spectroscopy : and NMR can confirm the amide proton (~8–10 ppm) and aromatic proton environments. For example, similar compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) show aromatic signals at δ 7.2–7.8 ppm .
- Infrared (IR) spectroscopy : Amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- Methodological Answer :
- Acylation of aromatic amines : React 3-chloro-4-fluoroaniline with 2-chloropropanoyl chloride in a polar aprotic solvent (e.g., DCM) under inert conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate) .
- Challenges : Competing side reactions (e.g., over-chlorination) may occur due to the electron-withdrawing nature of halogens. Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) .
- Safety : Use gloveboxes for handling toxic intermediates (e.g., acyl chlorides) and follow protocols for waste disposal .
Q. How can researchers characterize the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>98% by area normalization) .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C).
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the aromatic ring in derivatives of this compound?
- Methodological Answer :
- Directing groups : Utilize the amide group’s meta-directing effect to introduce substituents at specific positions. For example, Pd-catalyzed C-H activation (e.g., Suzuki coupling) can functionalize the ring at positions ortho to the amide .
- Solvent effects : Polar solvents (e.g., DMF) enhance electrophilic substitution reactivity.
- Kinetic vs. thermodynamic control : Monitor reaction temperature (e.g., low temps favor kinetic products) .
Q. What crystallographic insights reveal hydrogen-bonding patterns and supramolecular assembly in this compound?
- Methodological Answer :
- Graph-set analysis : Use SHELXL to identify hydrogen-bond motifs (e.g., R(8) dimers via N-H···O=C interactions) .
- Packing diagrams : ORTEP-3 can visualize π-π stacking between aromatic rings (distance ~3.5 Å) and halogen-halogen interactions (Cl···Cl ~3.3 Å) .
- Thermal ellipsoids : Assess molecular rigidity; high displacement parameters may indicate dynamic disorder .
Q. How can contradictions in spectroscopic data (e.g., NMR coupling constants) be resolved to confirm stereochemical outcomes?
- Methodological Answer :
- NOESY/ROESY : Detect through-space correlations to differentiate cis/trans isomers. For example, coupling constants (J = 10–14 Hz for trans amides vs. 4–6 Hz for cis) .
- DFT calculations : Compare experimental chemical shifts with computed values (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to validate conformers .
- Crystallographic validation : Single-crystal X-ray data provide unambiguous proof of stereochemistry .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., L-proline derivatives) for enantioselective acylation .
- Continuous flow systems : Improve reproducibility and reduce side reactions via controlled reagent mixing .
- Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak IA) for preparative separation of enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
